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Compound of Interest

Compound Name: 2,3-Dibromo-4-iodopyridine

Cat. No.: B15244767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,3-Dibromo-4-iodopyridine, a halogenated pyridine derivative of interest in synthetic
chemistry and drug discovery. Due to the absence of publicly available experimental spectra for
this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers.
Detailed experimental protocols for the acquisition of this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Dibromo-4-
iodopyridine. These values have been generated using a combination of computational
prediction tools and analysis of data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2,3-Dibromo-4-iodopyridine

S Predicted Chemical Predicted Predicted Coupling
roton

Shift (8, ppm) Multiplicity Constant (J, Hz)
H-5 8.1-8.3 Doublet (d) 5.0-5.5
H-6 79-81 Doublet (d) 50-55
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Table 2: Predicted 3C NMR Data for 2,3-Dibromo-4-iodopyridine

Carbon Predicted Chemical Shift (6, ppm)
C-2 145 - 150
C-3 125 - 130
C-4 100 - 105
C-5 140 - 145
C-6 155 - 160

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,3-Dibromo-4-iodopyridine

Wavenumber (cm~?) Vibration Type Intensity
3100 - 3000 C-H stretching (aromatic) Medium
1600 - 1550 C=C stretching (pyridine ring) Strong
1550 - 1400 C=N stretching (pyridine ring) Strong
1200 - 1000 C-H in-plane bending Medium
850 - 750 C-H out-of-plane bending Strong
700 - 600 C-Br stretching Strong
600 - 500 C-I stretching Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,3-Dibromo-4-iodopyridine
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Predicted Relative

m/z lon

Abundance (%)
362.73 [M]* (CsH27°Br2127| N) 50
364.73 [M+2]* (CsH27°Bré1Bri27| N) 100
366.73 [M+4]* (CsH281Br2127| N) 50
283.83 [M-Br]* Major Fragment
235.84 [M-1]+ Major Fragment
206.94 [M-Br-11* Minor Fragment
156.95 [M-2Br-I]* (CsHzN) Minor Fragment

Note: The isotopic pattern for the molecular ion is predicted based on the natural abundance of
bromine isotopes (7°Br = 50.7%, 81Br = 49.3%).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of

halogenated aromatic compounds.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dibromo-4-iodopyridine in 0.6-
0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Add a
small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

'H NMR Spectroscopy:
o Instrument: 400 MHz (or higher) NMR spectrometer.
o Pulse Program: Standard single-pulse experiment (zg30).

o Acquisition Parameters:
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Spectral Width: 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

o Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase
and baseline correct the spectrum.

e 13C NMR Spectroscopy:

o Instrument: 100 MHz (or higher) NMR spectrometer.

o Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

o Acquisition Parameters:

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

o Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase
and baseline correct the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of 2,3-
Dibromo-4-iodopyridine with approximately 100 mg of dry KBr powder. Press the mixture
into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement,
use an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
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o Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
o Parameters:

» Spectral Range: 4000-400 cm™1,

» Resolution: 4 cm~1.

= Number of Scans: 16-32.

o Analysis: Collect a background spectrum of the empty sample compartment (or the clean
ATR crystal). Then, collect the sample spectrum. The final spectrum is the ratio of the
sample spectrum to the background spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via a direct insertion probe or by gas
chromatography (if the compound is sufficiently volatile and thermally stable).

e lonization:
o Technique: Electron lonization (EI).
o Electron Energy: 70 eV.
e Mass Analysis:
o Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
o Mass Range: m/z 50-500.
o Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation of 2,3-Dibromo-4-iodopyridine in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2,3-Dibromo-4-
iodopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15244767#spectroscopic-data-nmr-ir-ms-of-2-3-
dibromo-4-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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